5-(2-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Description
This compound is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a methoxy-substituted phenyl ring at the 5-position and a 2,3,4-trimethoxybenzylidene group at the 4-position. Its synthesis typically involves the condensation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2,3,4-trimethoxybenzaldehyde under acidic conditions (e.g., HCl in ethanol) . The E-configuration of the imine bond is confirmed by spectroscopic methods (IR, NMR) and crystallographic analysis .
Properties
CAS No. |
478256-71-2 |
|---|---|
Molecular Formula |
C19H20N4O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O4S/c1-24-14-8-6-5-7-13(14)18-21-22-19(28)23(18)20-11-12-9-10-15(25-2)17(27-4)16(12)26-3/h5-11H,1-4H3,(H,22,28)/b20-11+ |
InChI Key |
CDHRYYDLDMXYKI-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution Reactions:
Condensation Reaction: The final step involves a condensation reaction between the triazole derivative and an aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry
Agriculture: Possible use as a fungicide or pesticide.
Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, and interference with cellular processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,2,4-triazole-3-thiol derivatives, focusing on substituent effects, synthesis yields, and biological activities.
Structural Variations and Physicochemical Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) improve solubility and stabilize the imine bond, whereas nitro groups (electron-withdrawing) enhance reactivity in electrophilic substitutions .
- Heterocyclic Modifications : Substitution with pyrrole or furan (e.g., ) introduces π-conjugated systems, which may enhance photostability or metal-binding capacity.
Key Observations :
- Anticancer Potential: Metal complexes of triazole-thiol Schiff bases (e.g., ) show higher efficacy than the parent ligands, suggesting the target compound could be optimized via coordination chemistry.
- Role of Methoxy Groups: Trimethoxy substitution (as in the target compound) is associated with improved pharmacokinetic properties, such as blood-brain barrier penetration, compared to mono-methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
